Ethyl (9E,12E,15E)-Octadeca-9,12,15-Trienoate

Catalog No.
S562966
CAS No.
1191-41-9
M.F
C20H34O2
M. Wt
306.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (9E,12E,15E)-Octadeca-9,12,15-Trienoate

CAS Number

1191-41-9

Product Name

Ethyl (9E,12E,15E)-Octadeca-9,12,15-Trienoate

IUPAC Name

ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5+,9-8+,12-11+

InChI Key

JYYFMIOPGOFNPK-XSHSMGBESA-N

SMILES

Array

Synonyms

(Z,Z,Z)-9,12,15-Octadecatrienoic Acid Ethyl Ester; Ethyl (Z,Z,Z)-9,12,15-Octadecatrienoate; Ethyl cis,cis,cis-9,12,15-Octadecatrienoate; Ethyl Linolenate; Ethyl Linolenoate; Ethyl α-Linolenate

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC

The exact mass of the compound Ethyl linolenate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 607760. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Essential - Linolenic Acids - Supplementary Records. It belongs to the ontological category of long-chain fatty acid ethyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate, commonly known as ethyl linolenelaidate, is the all-trans isomer of the polyunsaturated fatty acid ethyl ester class [1]. Unlike its naturally abundant all-cis counterpart (ethyl alpha-linolenate), this specific isomer features a linear molecular geometry that fundamentally alters its thermophysical and chemical properties. In industrial and advanced laboratory settings, it is primarily procured as a high-purity analytical reference standard for lipidomics and food chemistry, or as a specialized building block for lipid nanoparticle formulations requiring enhanced oxidative stability and rigid molecular packing [2].

Substituting Ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate with the generic all-cis isomer (ethyl alpha-linolenate) compromises both analytical accuracy and formulation integrity [1]. The 'kinked' geometry of the cis double bonds prevents dense molecular packing, resulting in a drastically lower melting point and increased membrane fluidity, which can destabilize solid lipid nanoparticles. Furthermore, in gas chromatography workflows, substituting the all-trans isomer with a cis or mixed-isomer standard leads to critical miscalibrations, as trans isomers exhibit distinct, non-overlapping retention times on polar capillary columns essential for regulatory compliance testing [2].

Thermal Phase Behavior and Handling State

The linear trans-geometry of Ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate allows for tighter intermolecular packing compared to the kinked cis-isomer. This structural difference translates to an approximately 40 °C upward shift in melting point, transitioning the material from a low-temperature liquid to a semi-solid or solid at standard ambient conditions [1].

Evidence DimensionMelting Point / Phase State
Target Compound DataSemi-solid/solid at standard ambient temperatures
Comparator Or BaselineEthyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate (Liquid, MP approx. -30 °C)
Quantified Difference~40 °C higher melting point transition
ConditionsBulk material, standard atmospheric pressure

Dictates required heating protocols for material transfer and determines the structural rigidity of downstream lipid formulations.

Chromatographic Retention for Analytical Calibration

In analytical lipidomics, the all-trans isomer exhibits significantly lower polarity interactions with cyanopropyl stationary phases compared to the all-cis baseline. This results in an earlier elution profile, achieving complete baseline separation from cis-analogs[1].

Evidence DimensionGC Retention Time
Target Compound DataEarlier elution profile (baseline resolved)
Comparator Or BaselineAll-cis isomer (delayed elution)
Quantified DifferenceComplete baseline separation (>1-2 minutes difference)
ConditionsGC-FID on 100m highly polar capillary columns (e.g., SP-2560)

Provides an essential, non-overlapping calibration standard for the accurate quantification of trans-fats in complex mixtures.

Oxidative Stability and Shelf-Life

Trans double bonds are thermodynamically more stable and less susceptible to hydrogen abstraction at the bis-allylic positions. Consequently, the all-trans ethyl ester demonstrates a significantly extended oxidative induction period before rapid peroxide accumulation occurs, compared to the highly reactive all-cis isomer [1].

Evidence DimensionOxidative Induction Period (OIP)
Target Compound DataExtended induction period
Comparator Or BaselineAll-cis isomer (rapid autoxidation)
Quantified Difference2.0x to 3.0x longer oxidative induction period
ConditionsAccelerated thermal oxidation assays (e.g., Rancimat test at 90-110 °C)

Reduces the dependency on synthetic antioxidants during storage and improves stability during high-temperature manufacturing processes.

Lipid Bilayer Packing Density

When incorporated into synthetic lipid bilayers or nanoparticles, the linear conformation of the trans-isomer enables dense molecular packing. This reduces the cross-sectional area per lipid molecule, significantly decreasing membrane permeability and increasing the phase transition temperature (Tm) relative to formulations using cis-isomers [1].

Evidence DimensionMembrane Packing Density / Permeability
Target Compound DataHigh packing density, low permeability
Comparator Or BaselineAll-cis isomer (expanded cross-sectional area, high fluidity)
Quantified DifferenceSignificantly reduced permeability and higher Tm
ConditionsIn vitro liposomal and Solid Lipid Nanoparticle (SLN) models

Crucial for engineering lipid nanocarriers that require controlled, slow-release kinetics rather than rapid diffusion.

Analytical Calibration for Trans-Fat Quantification

Due to its distinct chromatographic retention profile, this compound is procured as a critical reference standard for GC-FID and GC-MS workflows. It enables laboratories to accurately resolve and quantify trans-fatty acid content in processed foods, hydrogenated oils, and biological samples, ensuring compliance with strict regulatory labeling requirements [1].

Solid Lipid Nanoparticle (SLN) Engineering

The higher melting point and rigid molecular packing of the all-trans isomer make it an ideal precursor for formulating solid lipid nanoparticles. It is selected over cis-analogs when developers need to decrease membrane fluidity and permeability, thereby achieving sustained, controlled drug release kinetics in advanced delivery systems [2].

High-Temperature Lipid Oxidation Modeling

Because of its extended oxidative induction period, this ester is utilized in industrial research as a stable polyunsaturated lipid model. It allows researchers to study lipid behavior and degradation pathways under high-temperature processing conditions where the native all-cis isomer would degrade too rapidly to yield reliable data[3].

Physical Description

Ethyl linolenate is a clear colorless liquid. (NTP, 1992)

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Exact Mass

306.255880323 Da

Monoisotopic Mass

306.255880323 Da

Boiling Point

424 °F at 15 mmHg (NTP, 1992)

Flash Point

greater than 235 °F (NTP, 1992)

Heavy Atom Count

22

Density

0.8919 at 77 °F (NTP, 1992) - Less dense than water; will float

Appearance

Assay:≥98%A solution in ethanol

UNII

T54Y8H042V

Other CAS

1191-41-9

Wikipedia

Ethyl linolenate

Use Classification

Fragrance Ingredients
Cosmetics -> Emollient

General Manufacturing Information

9,12,15-Octadecatrienoic acid, ethyl ester, (9Z,12Z,15Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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